2-Amino-3-bromo-6-iodophenol
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Overview
Description
2-Amino-3-bromo-6-iodophenol is an organic compound with the molecular formula C6H5BrINO It is a halogenated phenol derivative, characterized by the presence of amino, bromo, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-6-iodophenol typically involves the halogenation of phenol derivatives. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative undergoes substitution with bromine and iodine in the presence of suitable catalysts and solvents . The reaction conditions often include ambient temperature and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-6-iodophenol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and iodo substituents can be reduced to form dehalogenated products.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dehalogenated phenols, and substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-bromo-6-iodophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-6-iodophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromophenol
- 2-Amino-6-bromophenol
- 2-Amino-3-iodophenol
Uniqueness
2-Amino-3-bromo-6-iodophenol is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these halogens with the amino group enhances its potential for diverse applications in research and industry.
Biological Activity
2-Amino-3-bromo-6-iodophenol is a halogenated phenolic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C7H6BrI1N1O1. The compound features an amino group and halogen substituents (bromine and iodine) on the benzene ring, which contribute to its unique chemical reactivity. The specific arrangement of these substituents enhances its potential interactions with biological targets, making it a subject of interest in various fields of research, including medicinal chemistry and materials science .
The biological activity of this compound is attributed to its ability to interact with biomolecules through several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules.
- Electrophilic Interactions : The halogen substituents can participate in electrophilic interactions, influencing enzyme activity and receptor binding.
- Halogen Bonding : The presence of bromine and iodine enhances the compound's ability to engage in halogen bonding, which can modulate the activity of enzymes or receptors .
Biological Activities
Research has indicated that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation as a therapeutic agent against bacterial infections .
- Anticancer Potential : There is emerging evidence that this compound could have anticancer effects. In vitro studies have shown cytotoxic activity against several cancer cell lines, indicating its potential as an anticancer agent .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating diseases related to enzyme dysregulation .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-4-bromophenol | C6H6BrN | Different positioning of bromine; potential use in dye synthesis. |
2-Amino-3-bromo-4-chlorophenol | C6H6BrClN | Contains chlorine instead of iodine; varied reactivity patterns. |
2-Amino-6-chloro-3-iodophenol | C7H6ClI | Chlorine alters electronic properties; potential for different biological interactions. |
The presence of both bromine and iodine in this compound enhances its chemical reactivity compared to other similar compounds, which may lead to unique biological interactions .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Testing : A study investigated the antimicrobial efficacy of various halogenated phenols, including this compound, against common pathogens. Results indicated significant inhibition zones compared to control groups .
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound induced apoptosis at certain concentrations, suggesting its potential as an anticancer therapeutic .
- Enzyme Interaction Studies : Research involving enzyme kinetics showed that the compound could inhibit specific metabolic enzymes related to cancer progression, highlighting its potential role in cancer treatment strategies .
Properties
Molecular Formula |
C6H5BrINO |
---|---|
Molecular Weight |
313.92 g/mol |
IUPAC Name |
2-amino-3-bromo-6-iodophenol |
InChI |
InChI=1S/C6H5BrINO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2 |
InChI Key |
AAUUKPYCSVWFRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)N)O)I |
Origin of Product |
United States |
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